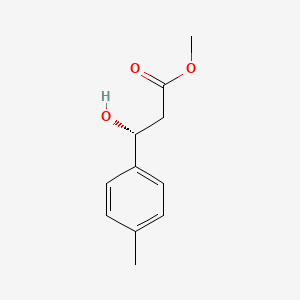
Methyl (r)-3-hydroxy-3-(p-tolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-3-hydroxy-3-(p-tolyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group and a p-tolyl group attached to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl ®-3-hydroxy-3-(p-tolyl)propanoate can be synthesized through several methods. One common approach involves the esterification of ®-3-hydroxy-3-(p-tolyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of methyl ®-3-oxo-3-(p-tolyl)propanoate using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the keto group to a hydroxy group, yielding the desired ester.
Industrial Production Methods
In an industrial setting, the production of methyl ®-3-hydroxy-3-(p-tolyl)propanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or heterogeneous acid catalysts can be used to facilitate the esterification reaction. Additionally, advanced purification techniques like distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-hydroxy-3-(p-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides, and other electrophiles.
Major Products Formed
Oxidation: Methyl ®-3-oxo-3-(p-tolyl)propanoate.
Reduction: Methyl ®-3-hydroxy-3-(p-tolyl)propanol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
Methyl ®-3-hydroxy-3-(p-tolyl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl ®-3-hydroxy-3-(p-tolyl)propanoate involves its interaction with specific molecular targets and pathways. In biological systems, the hydroxy group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester moiety can undergo hydrolysis to release the active ®-3-hydroxy-3-(p-tolyl)propanoic acid, which may interact with various cellular pathways.
Comparison with Similar Compounds
Methyl ®-3-hydroxy-3-(p-tolyl)propanoate can be compared with similar compounds such as:
Methyl ®-3-oxo-3-(p-tolyl)propanoate: This compound differs by having a keto group instead of a hydroxy group, leading to different reactivity and applications.
Methyl ®-3-hydroxy-3-(m-tolyl)propanoate: This isomer has the tolyl group in the meta position, which can affect its chemical properties and biological activity.
Ethyl ®-3-hydroxy-3-(p-tolyl)propanoate: This compound has an ethyl ester instead of a methyl ester, influencing its solubility and reactivity.
The uniqueness of methyl ®-3-hydroxy-3-(p-tolyl)propanoate lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl (3R)-3-hydroxy-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14O3/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2/h3-6,10,12H,7H2,1-2H3/t10-/m1/s1 |
InChI Key |
GANZSABMUMXELE-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CC(=O)OC)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


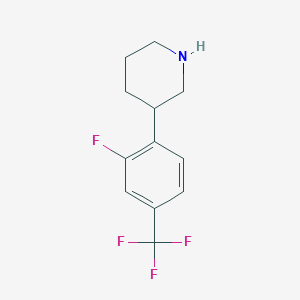

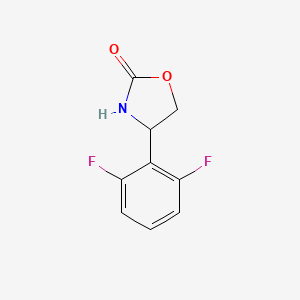
![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
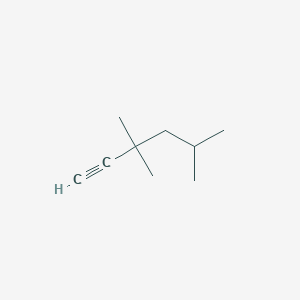
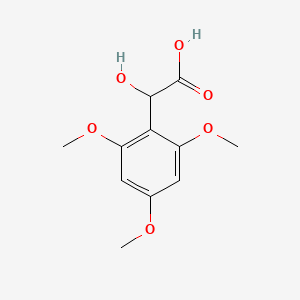
![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)

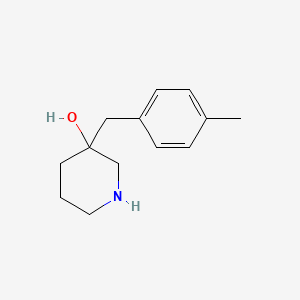
![1H-Imidazole-4-propanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13589893.png)

![4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B13589908.png)


